molecular formula C10H19N3O B13191260 N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide

Cat. No.: B13191260
M. Wt: 197.28 g/mol
InChI Key: YZEFHSKMLXEPIN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core modified with an isopropyl carboxamide group. This scaffold is notable for its conformational rigidity, which enhances binding specificity in biological targets. The compound is synthesized via derivatization of the spiro core, often through carboxamide coupling reactions (e.g., using isopropylamine) . Its structural uniqueness lies in the spiro[3.4]octane ring system, which provides a three-dimensional arrangement that optimizes interactions with enzymes or receptors.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-propan-2-yl-2,7-diazaspiro[3.4]octane-2-carboxamide

InChI

InChI=1S/C10H19N3O/c1-8(2)12-9(14)13-6-10(7-13)3-4-11-5-10/h8,11H,3-7H2,1-2H3,(H,12,14)

InChI Key

YZEFHSKMLXEPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,6-diazaspiro[3.4]octane derivatives generally involves the construction of the spirocyclic core via annulation reactions, followed by functionalization of the carboxamide moiety. The isopropyl substitution on the amide nitrogen is introduced typically via alkylation or amidation steps.

Three main synthetic routes have been reported for related 2,6-diazaspiro[3.4]octane frameworks:

Specific Preparation of the Target Compound

While direct literature specifically naming this compound is limited, the compound can be prepared via the following generalized synthetic sequence adapted from methods reported for closely related analogs:

  • Spirocycle Formation:

    • Starting from a suitable diamine precursor, such as 2,6-diazaspiro[3.4]octane or its protected derivatives.
    • Cyclization is achieved through intramolecular nucleophilic substitution or ring-closing reactions under mild conditions.
  • Carboxamide Introduction:

    • The carboxamide group at position 2 is introduced by reacting the spirocyclic amine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or activated ester.
    • Amidation is typically performed in the presence of coupling agents like carbodiimides (e.g., EDCI) or via direct reaction with isopropylamine to form the N-(propan-2-yl) carboxamide.
  • N-Alkylation (if needed):

    • If the carboxamide is initially prepared as a primary amide, N-alkylation with isopropyl halides or reductive alkylation with acetone and a reducing agent (e.g., NaBH3CN) can furnish the N-(propan-2-yl) substitution.

Representative Reaction Scheme

Step Reactants/Intermediates Conditions Outcome Yield (%)
1 2,6-diazaspiro[3.4]octane precursor Cyclization (base, solvent) Spirocyclic amine intermediate 70-85
2 Spirocyclic amine + isopropylcarboxylic acid chloride or activated ester Amidation (coupling agent, mild heating) This compound 60-80
3 (Optional) Primary amide + isopropyl halide or reductive alkylation reagents Alkylation (base or reductive conditions) N-alkylated carboxamide 75-90

Research Findings and Optimization Notes

  • Protecting Groups: Use of protecting groups such as tert-butoxycarbonyl (Boc) on nitrogen atoms during spirocycle formation improves selectivity and yield by preventing side reactions.

  • Annulation Approaches: Annulation of the four-membered ring is often favored due to more straightforward access to precursors and fewer purification steps.

  • Late-Stage Functionalization: Diversity-oriented synthesis allows introduction of various N-substituents on the carboxamide, including isopropyl, via reductive alkylation, enabling efficient library generation for biological screening.

  • Catalysts and Conditions: Zinc triflate (Zn(OTf)2) catalysis has been reported for cyclodehydrative aromatization steps in related spirocyclic systems, which may be adapted for constructing heterocyclic substituents on this scaffold.

Summary Table of Preparation Routes

Route No. Key Step Starting Material Key Reagents/Conditions Advantages Limitations
1 Cyclopentane annulation Cyclopentane derivatives Base, heat, protecting groups Readily available materials Moderate purification needed
2 Four-membered ring annulation Amino alcohols or diamines Intramolecular cyclization, mild base High yields, fewer steps Requires precursor synthesis
3 Diversity-oriented synthesis Functionalized diazaspiro intermediates Reductive alkylation, coupling agents Versatile for N-substituent variation May require multiple steps

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs of the 2,6-Diazaspiro Core

Spiro Ring Size Variations
  • 2,6-Diazaspiro[3.3]heptane :
    Smaller spiro systems (e.g., spiro[3.3]heptane) are used in asymmetric synthesis and polymer chemistry. For instance, Overberger et al. employed spiro[3.3]heptane derivatives to prepare optically active polyamides, highlighting the impact of ring size on polymer conformation . Reddy et al. synthesized 2,6-diazaspiro[3.3]heptanes via a three-step procedure, demonstrating their utility in chiral environments .
Substituent Modifications
  • Nitrofuran Derivatives :
    Compounds like 6-methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (Compound 13, MIC = 0.016 µg/mL) exhibit potent antitubercular activity due to the electron-withdrawing nitro group enhancing target engagement .
  • Fluorinated Derivatives :
    8,8-Difluoro-N-(2-methoxyethyl)-2,6-diazaspiro[3.4]octane-2-carboxamide () incorporates fluorine atoms to improve metabolic stability and membrane permeability, likely targeting kinase pathways.
  • tert-Butyl Esters :
    tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate () serves as a precursor for KHK inhibitors, where the bulky tert-butyl group facilitates synthetic intermediates.
Antitubercular Activity

A series of 2,6-diazaspiro[3.4]octane nitrofuran carboxamides () were tested against Mycobacterium tuberculosis H37Rv. Key findings include:

Compound ID Substituents MIC (µg/mL)
6d Benzyl, dimethylmethanamine 0.031
12 Benzylimidazole 0.063
13 5-Methyloxazole 0.016
17 Methylsulfonyl, 4-methyltriazole 0.016
18 Benzyl, 4-methyltriazole 0.031
Kinase Inhibition

In CDK2 inhibition studies (), 2,6-diazaspiro[3.4]octane derivatives showed superior cellular engagement over tryptoline acrylamides. The spiro core’s rigidity likely stabilizes interactions with the CCNE1:CDK2 complex, while the isopropyl group may reduce off-target effects compared to aromatic substituents .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Fluorinated or methylsulfonyl groups increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.
  • Stereochemical Impact : Chiral centers in spiro[3.3]heptane derivatives () influence enantioselective interactions, whereas the spiro[3.4]octane core provides a more predictable conformational profile .

Biological Activity

N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a compound belonging to the diazaspiro family, which has garnered attention in recent years for its diverse biological activities. This article examines the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a spirocyclic framework that is critical for its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like 2,6-diazaspiro[3.4]octane.

Recent studies have reported various synthetic approaches to modify the diazaspiro core to enhance its pharmacological properties. For instance, a two-step Kinugasa/Conia-ene-type reaction has been described for synthesizing derivatives with improved biological profiles .

Antimicrobial Activity

Research has demonstrated that derivatives of the 2,6-diazaspiro[3.4]octane core exhibit significant antimicrobial properties. A notable study assessed a series of nitrofuran carboxamide derivatives against Mycobacterium tuberculosis, revealing that one derivative displayed a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent antitubercular activity .

CompoundMIC (μg/mL)Activity
Compound 170.016Antitubercular
Compound 24Not specifiedAntitubercular

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. Specific derivatives have been identified as inhibitors of the G12C mutant KRAS protein, which is implicated in various cancers . These findings suggest that modifications to the diazaspiro structure can lead to effective inhibitors for tumor metastasis.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Protein Interactions : Certain derivatives have been shown to inhibit critical protein-protein interactions involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence MAPK and PI3K signaling pathways, which are vital in cell proliferation and survival .
  • Antimicrobial Mechanisms : The antimicrobial activity is likely due to interference with bacterial cell wall synthesis or function.

Case Studies

A recent study focused on the development of a screening assay for compounds derived from the diazaspiro framework demonstrated significant inhibition of secretion systems in pathogenic bacteria . The results indicated that specific structural modifications led to enhanced inhibition rates compared to controls.

Q & A

Q. Advanced

  • Chiral Auxiliaries : Introduce enantioselectivity using chiral catalysts (e.g., Pd-based systems) during spirocyclic ring formation .
  • Diastereomeric Resolution : Separate diastereomers via chiral HPLC or crystallization. For example, analogs with 2,6-difluorophenyl substituents require careful analysis of coupling constants in 1H^1H NMR to assign stereochemistry .
  • Computational Modeling : Predict preferred conformations using DFT calculations to guide synthetic planning .

How can reaction conditions be optimized to improve yield in the synthesis of analogs?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in thermal cyclizations .
  • Catalyst Optimization : Use Pd(OAc)2_2 or CuI for cross-coupling steps. For example, Suzuki-Miyaura coupling of bromopyrimidine to the spirocyclic core achieved 75% yield in DMF at 80°C .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition in acid-sensitive deprotection steps .

What biological activities are associated with structural analogs of this compound?

Q. Advanced

  • Antitubercular Activity : Analogs with nitrofuran substituents exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) by targeting nitroreductase pathways .
  • Neuropsychiatric Applications : 2,6-Diazaspiro[3.3]heptane derivatives act as vasopressin antagonists for treating anxiety and depression .
  • Oncology : Derivatives linked to triazine moieties show promise as kinase inhibitors in cancer therapy .

How can contradictory NMR data in structural elucidation be resolved?

Q. Advanced

  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at low temperatures .
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, NOESY can clarify spatial proximity of protons in crowded regions .
  • Cross-Validation with Crystallography : Compare NMR-derived structures with X-ray data for accuracy. SHELXL refinement is critical for resolving torsional angles .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Advanced

  • LogP Prediction : Use MarvinSketch or ACD/Labs to estimate lipophilicity, crucial for drug-likeness assessments.
  • pKa Calculation : SPARC or MoKa software predicts ionization states, informing solubility and bioavailability studies.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tuberculosis enzymes) using GROMACS or AMBER .

What are the storage and stability guidelines for this compound?

Q. Basic

  • Storage : Store at 2–8°C under nitrogen to prevent oxidation. The tert-butyl precursor is stable for >12 months under these conditions .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products via LCMS .

How is the compound’s purity validated for in vitro assays?

Q. Basic

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in water) with UV detection at 254 nm. Aim for ≥95% purity .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Purification Bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for scalability .
  • Exotherm Management : Use jacketed reactors to control temperature during exothermic deprotection steps .
  • Cost-Effective Catalysts : Transition from Pd-based catalysts to cheaper Ni or Fe alternatives for cross-coupling reactions .

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